1-(3,4-Dimethoxybenzyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea is a synthetic organic compound characterized by its complex structure, which includes a benzyl group substituted with methoxy groups, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Benzyl Intermediate:
- Starting with 3,4-dimethoxybenzaldehyde, a reductive amination reaction can be employed to introduce the benzyl group.
- Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.
-
Coupling with Thiophene and Furan Derivatives:
- The benzyl intermediate is then coupled with a thiophene derivative through a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).
- Reagents: Palladium catalyst (Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., DMF or THF).
-
Urea Formation:
- The final step involves the reaction of the coupled product with an isocyanate to form the urea linkage.
- Reagents: Isocyanate derivative, solvent (e.g., dichloromethane), and mild heating.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of green chemistry principles to minimize waste and use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using Br2 in acetic acid.
Major Products:
- Oxidation of methoxy groups yields aldehydes or acids.
- Reduction of carbonyl groups yields alcohols.
- Substitution reactions yield halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of bioactive molecules.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Studied for its biological activity and potential therapeutic effects.
Industry:
- Potential use in the development of advanced materials.
- Investigated for its properties in polymer science and material engineering.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy, furan, and thiophene groups can contribute to its binding affinity and specificity.
Molecular Targets and Pathways:
- Enzymes: Potential inhibition or activation of specific enzymes.
- Receptors: Binding to receptors to modulate signaling pathways.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(thiophen-2-ylmethyl)urea: Lacks the furan carbonyl group, potentially altering its reactivity and biological activity.
1-(3,4-Dimethoxybenzyl)-3-((5-(furan-2-carbonyl)phenyl)methyl)urea: Substitution of thiophene with phenyl, which might affect its electronic properties and interactions.
Uniqueness:
- The combination of methoxybenzyl, furan, and thiophene groups in 1-(3,4-Dimethoxybenzyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea provides a unique set of electronic and steric properties, making it distinct from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-25-15-7-5-13(10-17(15)26-2)11-21-20(24)22-12-14-6-8-18(28-14)19(23)16-4-3-9-27-16/h3-10H,11-12H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGAZAGFSFAIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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